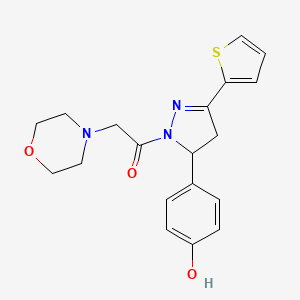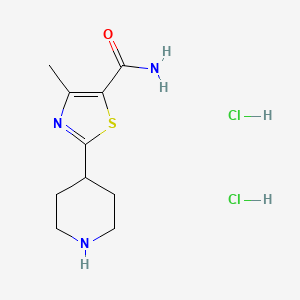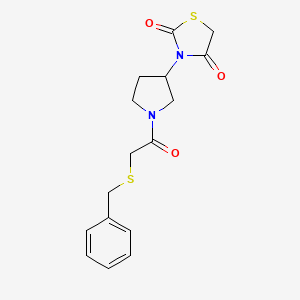
3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a versatile chemical compound used in scientific research for its potential therapeutic applications in various fields including medicine, pharmaceuticals, and biochemistry. It is a part of the pyrrolidine family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity in Diabetes and Lipid Disorders :
- A study by Kim et al. (2004) involved the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, which were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo. This suggests potential applications in diabetes and lipid disorder treatments (Kim et al., 2004).
- Another study by Oguchi et al. (2000) synthesized imidazopyridine thiazolidine-2,4-diones and evaluated their effect on insulin-induced adipocyte differentiation in vitro and their hypoglycemic activity in vivo, highlighting its potential as a hypoglycemic agent (Oguchi et al., 2000).
Chemical Synthesis and Structural Analysis :
- Research by Badr et al. (1981) focused on preparing 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters containing hydroxyl or mercapto groups, highlighting the chemical synthesis and structural analysis of these compounds (Badr et al., 1981).
Applications in Cancer Research :
- A study conducted by Abd El Ghani et al. (2022) involved docking studies on synthesized chromeno[4,3-b]pyridine derivatives, including thiazolidine-2,4-dione, for their anticancer activities in breast cancer cell lines (Abd El Ghani et al., 2022).
Antimicrobial and Antifungal Properties :
- Jat et al. (2006) synthesized 1,3-Thiazolidine-2,4-dione and its derivatives, which were evaluated for antibacterial and antifungal activities against various microbial strains, suggesting its potential in antimicrobial applications (Jat et al., 2006).
Synthesis and Antihyperglycemic Activity :
- A study by Kim et al. (2003) synthesized erythrose, ribose, and substituted pyrrolidine containing 2,4-thiazolidinediones and evaluated their ability to enhance glucose utilization, indicating their potential use in antihyperglycemic treatments (Kim et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
The future directions of “3-(1-(2-(Benzylthio)acetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” could involve further exploration in drug development, disease treatment, and biological studies due to its unique structure. Further modifications could be made to investigate how the chiral moiety influences kinase inhibition .
Eigenschaften
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c19-14(10-22-9-12-4-2-1-3-5-12)17-7-6-13(8-17)18-15(20)11-23-16(18)21/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGBEQPUWQTHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2673883.png)
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
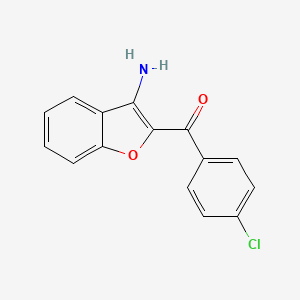
![1-Butyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2673887.png)
![2,5-dichloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2673888.png)
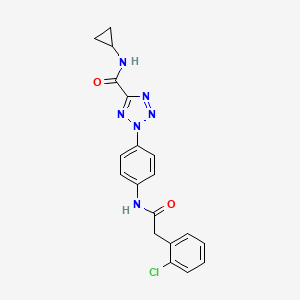
![1-(4-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2673892.png)
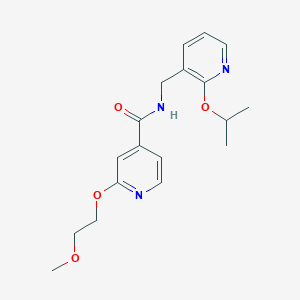
![1-butyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2673896.png)
![1H-benzo[d]imidazole-2-carboxylic acid dihydrate](/img/structure/B2673897.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2673898.png)
